molecular formula C12H20N2 B13370932 N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine

Katalognummer: B13370932
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: BIIUTDBUCFVNDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is an organic compound that belongs to the class of tertiary amines. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with two methyl groups. It is a colorless to yellowish liquid with a characteristic amine-like odor. This compound is significant in various chemical processes and applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine can be synthesized through the alkylation of aniline derivatives. One common method involves the reaction of aniline with iodomethane in the presence of a base, such as sodium hydroxide, to produce the desired tertiary amine . The reaction conditions typically include heating the mixture to facilitate the alkylation process.

Industrial Production Methods

Industrially, this compound is produced by the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] Alternatively, dimethyl ether can be used as the methylating agent under similar conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Primary or secondary amines

    Substitution: Halogenated or nitro-substituted derivatives

Wissenschaftliche Forschungsanwendungen

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its dimethylamino group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(dimethylamino)-2,4-dimethylphenyl]-N,N-dimethylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial processes.

Eigenschaften

Molekularformel

C12H20N2

Molekulargewicht

192.30 g/mol

IUPAC-Name

1-N,1-N,3-N,3-N,4,6-hexamethylbenzene-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-9-7-10(2)12(14(5)6)8-11(9)13(3)4/h7-8H,1-6H3

InChI-Schlüssel

BIIUTDBUCFVNDN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N(C)C)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.